Ethyl 2-(5-((phenylthio)methyl)furan-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Ethyl 2-(5-((phenylthio)methyl)furan-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a heterocyclic compound featuring a tetrahydrobenzo[b]thiophene core substituted with a furan-2-carboxamido group modified by a phenylthio methyl moiety. The ethyl ester group at the 3-position enhances lipophilicity, which may influence bioavailability and target binding .
Properties
IUPAC Name |
ethyl 2-[[5-(phenylsulfanylmethyl)furan-2-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4S2/c1-2-27-23(26)20-17-10-6-7-11-19(17)30-22(20)24-21(25)18-13-12-15(28-18)14-29-16-8-4-3-5-9-16/h3-5,8-9,12-13H,2,6-7,10-11,14H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXZNHXHEYBMMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(O3)CSC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(5-((phenylthio)methyl)furan-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves multiple steps, starting with the formation of the furan ring followed by the introduction of the thiophene and phenylthio groups. Key reaction conditions include the use of strong bases and specific catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process may also include purification steps to remove any impurities and by-products formed during the synthesis.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology: In biological research, Ethyl 2-(5-((phenylthio)methyl)furan-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate may be used as a probe to study biological systems. Its interactions with various biomolecules can provide insights into cellular processes and pathways.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic interventions in various diseases.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which Ethyl 2-(5-((phenylthio)methyl)furan-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the activation or inhibition of certain pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
Antioxidant and Antibacterial Activity
- Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido) derivatives: Exhibited moderate to strong antioxidant (IC~50~ 12–35 μM) and antibacterial activity (MIC 8–32 μg/mL against S. aureus) .
- Ethyl 2-amino-N-(2-fluorophenyl) derivatives: Demonstrated anti-inflammatory and analgesic properties in preclinical models .
- Target Compound : The phenylthio group may augment antioxidant activity via radical scavenging, while the furan-carboxamido linkage could enhance bacterial membrane penetration .
Physicochemical Data
- Molecular Weight : ~445 g/mol (estimated), higher than simpler analogues (e.g., 387 g/mol for ), impacting solubility.
- Spectroscopic Data : Expected ¹H NMR signals for phenylthio (δ 7.2–7.5 ppm), furan (δ 6.3–7.1 ppm), and tetrahydrobenzo[b]thiophene protons (δ 1.7–2.7 ppm), consistent with related structures .
Biological Activity
Ethyl 2-(5-((phenylthio)methyl)furan-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews its biological activity based on available research findings, including in vitro and in vivo studies, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound's structure includes a furan ring substituted with a phenylthio group and a tetrahydrobenzo[b]thiophene moiety. The molecular formula is .
Biological Activity Overview
Research has demonstrated various biological activities associated with compounds structurally similar to this compound. These activities include:
- Anticancer Activity :
- Antimicrobial Properties :
- Enzyme Inhibition :
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of a series of furan derivatives structurally related to the target compound. The derivatives displayed IC50 values ranging from 10 to 30 µM against cancer cell lines. Notably, the compound exhibited greater efficacy than conventional chemotherapeutics like carboplatin .
Case Study 2: Antimicrobial Efficacy
In vitro tests revealed that compounds with similar structures demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 15 to 50 µg/mL, indicating moderate to high potency .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the furan and benzo[b]thiophene rings significantly influence biological activity. For instance:
- Substituents on the furan ring : Electron-donating groups enhance anticancer activity.
- Alkyl chain variations : Altering the length and branching of alkyl chains can modulate enzyme inhibition efficacy.
Summary of Findings
The biological activities of this compound suggest significant potential in therapeutic applications. The compound's structural features contribute to its anticancer and antimicrobial properties, warranting further investigation into its mechanism of action and potential clinical applications.
Future Directions
Further research is needed to explore:
- Mechanistic Studies : Understanding how the compound interacts at the molecular level with biological targets.
- In Vivo Studies : Evaluating the pharmacokinetics and toxicity profiles in animal models.
- Clinical Trials : Assessing efficacy in human subjects for potential therapeutic use.
Q & A
Q. What are the recommended synthetic routes for Ethyl 2-(5-((phenylthio)methyl)furan-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, and how can yield optimization be achieved?
Methodological Answer: The compound can be synthesized via a multi-step approach involving:
Core Structure Preparation : Start with the tetrahydrobenzo[b]thiophene scaffold, functionalized at the 2-position with a carboxamido group.
Furan-2-carboxamido Integration : React with 5-((phenylthio)methyl)furan-2-carboxylic acid derivatives using coupling agents (e.g., EDCI/HOBt) in anhydrous dichloromethane (CHCl) .
Esterification : Introduce the ethyl ester group via nucleophilic acyl substitution.
Optimization Strategies :
Q. What spectroscopic techniques are critical for structural validation?
Methodological Answer:
- H and C NMR : Assign peaks for aromatic protons (δ 6.5–8.0 ppm), thiophene/furan carbons (δ 110–160 ppm), and ester carbonyls (δ 165–170 ppm) .
- IR Spectroscopy : Confirm C=O (1700–1750 cm), NH (3300 cm), and C-S (600–700 cm) stretches .
- HRMS : Verify molecular weight accuracy (e.g., [M+H] within 0.001 Da error) .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data for this compound?
Methodological Answer: Discrepancies in NMR spectra (e.g., unexpected splitting or shifts) may arise from:
Q. How can structure-activity relationships (SAR) be investigated for this compound’s biological activity?
Methodological Answer:
Derivatization : Synthesize analogs with modified substituents (e.g., replacing phenylthio with chlorophenyl or methoxy groups) and compare bioactivity .
In Vitro Assays :
- Antibacterial Activity : Measure minimum inhibitory concentration (MIC) against Gram-positive/negative strains .
- Antivirulence : Quantify biofilm inhibition using crystal violet assays .
Computational Modeling : Perform docking studies to assess interactions with bacterial targets (e.g., sortase A or quorum-sensing proteins) .
Q. What experimental designs are recommended for assessing toxicity and environmental impact?
Methodological Answer:
- Acute Toxicity : Follow OECD Guidelines 423 for oral LD determination in rodents, noting symptoms like respiratory distress (observed in related thiophenes) .
- Ecotoxicology :
- Aquatic Toxicity : Use Daphnia magna immobilization tests (EC < 10 mg/L indicates high hazard) .
- Biodegradation : Conduct OECD 301F tests to evaluate persistence in soil/water .
Handling Contradictory Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
